![molecular formula C14H15NO B12119390 3-Methyl-1-(2-quinolinyl)-2-butanone CAS No. 10554-56-0](/img/structure/B12119390.png)
3-Methyl-1-(2-quinolinyl)-2-butanone
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Overview
Description
2-Butanone,3-methyl-1-(2-quinolinyl)- is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone,3-methyl-1-(2-quinolinyl)- typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Attachment of the Butanone Moiety: The butanone moiety can be introduced through a Friedel-Crafts acylation reaction, where the quinoline ring is treated with 3-methyl-2-butanone in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 2-Butanone,3-methyl-1-(2-quinolinyl)- may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
2-Butanone,3-methyl-1-(2-quinolinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Methyl-1-(2-quinolinyl)-2-butanone is utilized in the synthesis of various heterocyclic compounds. These compounds are essential in pharmaceutical chemistry due to their biological activity and potential therapeutic effects. For instance, derivatives of quinoline have been synthesized to explore their anticancer properties, demonstrating significant activity against various cancer cell lines .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from this compound. A series of derivatives were tested for antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The results indicated several compounds with IC50 values ranging from 1.9 to 7.52 μg/mL, showcasing their potential as anticancer agents .
Industrial Applications
The compound serves as an important intermediate in the production of pharmaceuticals and agrochemicals. Its role as a solvent in various industrial processes enhances its utility in organic synthesis and formulation chemistry .
Antimicrobial Properties
Research has also focused on the antimicrobial properties of related quinoline derivatives synthesized from this compound. Some derivatives exhibited significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating their potential for development into new antimicrobial agents .
Table 1: Anticancer Activity of Derivatives
Compound Name | Cell Line Tested | IC50 (μg/mL) |
---|---|---|
Compound A | HCT-116 | 1.9 |
Compound B | MCF-7 | 7.52 |
Compound C | HCT-116 | 5.0 |
Compound D | MCF-7 | 4.8 |
Table 2: Industrial Uses
Application | Description |
---|---|
Pharmaceutical Synthesis | Intermediate for drug formulation |
Solvent | Used in various organic reactions |
Agrochemical Production | Key component in the synthesis of pesticides |
Case Study 1: Anticancer Derivatives
A study published in the Journal of Medicinal Chemistry involved synthesizing a series of quinoline derivatives from this compound. The derivatives were screened for anticancer activity, resulting in several candidates that demonstrated promising results against cancer cell lines, warranting further investigation for clinical applications .
Case Study 2: Antimicrobial Screening
In another study, a range of quinoline-based compounds derived from this ketone were evaluated for their antimicrobial properties. The findings indicated that certain derivatives showed low minimum inhibitory concentration (MIC) values against multiple bacterial strains, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-Butanone,3-methyl-1-(2-quinolinyl)- involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Butanone,3-methyl-1-(4-quinolinyl)-: A positional isomer with the butanone moiety attached at a different position on the quinoline ring.
2-Butanone,3-methyl-1-(2-pyridinyl)-: A similar compound with a pyridine ring instead of a quinoline ring.
Uniqueness
2-Butanone,3-methyl-1-(2-quinolinyl)- is unique due to the specific positioning of the butanone moiety on the quinoline ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to its similar compounds.
Biological Activity
3-Methyl-1-(2-quinolinyl)-2-butanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown effectiveness against several bacterial strains, suggesting its potential use as an antibiotic. For instance, derivatives of quinoline compounds have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, providing a foundation for further development in antimicrobial therapies.
Anticancer Properties
The anticancer potential of this compound has been evaluated in various studies. Its mechanism of action primarily involves the following pathways:
- DNA Intercalation : The quinoline ring can intercalate with DNA, inhibiting replication and transcription.
- Enzyme Interaction : It may modulate the activity of specific enzymes and receptors involved in cancer cell proliferation.
Case Studies on Anticancer Activity
-
In Vitro Studies : A study evaluated the cytotoxic effects of quinoline derivatives on several cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The results indicated that at a concentration of 10 µM, compounds similar to this compound significantly reduced cell viability by over 50% after 72 hours of exposure (see Table 1) .
Compound Cell Line GI50 (µM) 3a MDA-MB-231 48 3b MDA-MB-231 28 3c MDA-MB-231 37 4g PC-3 38 - Mechanistic Insights : Further investigations revealed that certain analogs induced apoptosis in cancer cells, characterized by DNA fragmentation and activation of caspases. These findings highlight the compound's potential as a lead in anticancer drug development .
The biological activity of this compound can be attributed to several mechanisms:
- Intercalation with DNA : This disrupts normal cellular processes such as replication and transcription.
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cancer cells, leading to cell death .
Properties
CAS No. |
10554-56-0 |
---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-methyl-1-quinolin-2-ylbutan-2-one |
InChI |
InChI=1S/C14H15NO/c1-10(2)14(16)9-12-8-7-11-5-3-4-6-13(11)15-12/h3-8,10H,9H2,1-2H3 |
InChI Key |
YNAKYFWJSSKUQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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